Home > Products > Screening Compounds P137109 > HA 1004, Dihydrochloride
HA 1004, Dihydrochloride - 92564-08-4

HA 1004, Dihydrochloride

Catalog Number: EVT-269279
CAS Number: 92564-08-4
Molecular Formula: C12H17Cl2N5O2S
Molecular Weight: 366.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2-guanidinoethyl)-5-isoquinolinesulfonamide dihydrochloride, often referred to as HA 1004, Dihydrochloride, is a chemical compound frequently employed in scientific research as a pharmacological tool. [, , , , ] Its primary function in this context is as a protein kinase inhibitor, playing a crucial role in investigating and understanding cellular processes and signaling pathways involving these enzymes. [, , , , ]

Source and Classification

The compound can be identified by its CAS number 84468-17-7. It belongs to the class of isoquinoline derivatives and is characterized by the presence of a sulfonamide functional group. The molecular formula for this compound is C11H13N3O2S·2HCl, indicating that it contains two hydrochloride ions in its dihydrochloride form. The classification of this compound falls under the category of small organic molecules with potential pharmacological properties, particularly in the development of therapeutic agents.

Synthesis Analysis

The synthesis of 5-Isoquinolinesulfonamide, N-[2-[(aminoiminomethyl)amino]ethyl]-, dihydrochloride typically involves several steps:

  1. Starting Materials: The synthesis begins with isoquinoline derivatives, which are reacted with sulfonyl chlorides to introduce the sulfonamide group.
  2. Aminoalkylation: The next step involves the introduction of an aminoalkyl side chain. This can be achieved through nucleophilic substitution reactions where an amine reacts with an activated isoquinoline derivative.
  3. Formation of Dihydrochloride Salt: The final step is the formation of the dihydrochloride salt by reacting the base form of the compound with hydrochloric acid.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis. For instance, reactions may typically be conducted under reflux conditions to ensure complete conversion.

Molecular Structure Analysis

The molecular structure of 5-Isoquinolinesulfonamide, N-[2-[(aminoiminomethyl)amino]ethyl]-, dihydrochloride can be described as follows:

  • Core Structure: The core isoquinoline structure provides a bicyclic aromatic system that contributes to the compound's stability and biological activity.
  • Functional Groups: The sulfonamide group (-SO2NH2) is crucial for its pharmacological properties, while the aminoalkyl side chain enhances solubility and interaction with biological targets.
  • Geometric Configuration: The spatial arrangement around the nitrogen atoms in the amino groups can influence the compound's interactions with enzymes or receptors.

Molecular modeling studies may reveal insights into conformational flexibility and binding affinities relevant to its mechanism of action.

Chemical Reactions Analysis

5-Isoquinolinesulfonamide, N-[2-[(aminoiminomethyl)amino]ethyl]-, dihydrochloride participates in various chemical reactions:

  1. Nucleophilic Substitution: The sulfonamide nitrogen can act as a nucleophile in substitution reactions.
  2. Acid-Base Reactions: The presence of amino groups allows for protonation and deprotonation under different pH conditions, affecting solubility and reactivity.
  3. Coupling Reactions: This compound can undergo coupling reactions with other electrophiles to form more complex structures, which may have enhanced biological activity.

These reactions are essential for modifying the compound to improve its pharmacological properties or to create derivatives for further study.

Mechanism of Action

The mechanism of action for 5-Isoquinolinesulfonamide, N-[2-[(aminoiminomethyl)amino]ethyl]-, dihydrochloride is primarily linked to its interaction with specific biological targets:

  1. Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as hypertension or cancer.
  2. Receptor Modulation: The compound may also interact with various receptors, modulating their activity and influencing physiological responses.

Research into its mechanism often involves biochemical assays to determine binding affinities and inhibition constants.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Isoquinolinesulfonamide, N-[2-[(aminoiminomethyl)amino]ethyl]-, dihydrochloride include:

  • Molecular Weight: Approximately 287.77 g/mol.
  • Solubility: Generally soluble in water due to the presence of ionic groups (dihydrochloride form).
  • Melting Point: Specific melting points may vary based on purity but are typically within a defined range for similar compounds.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.

These properties are crucial for determining appropriate storage conditions and formulation strategies for potential applications.

Applications

5-Isoquinolinesulfonamide, N-[2-[(aminoiminomethyl)amino]ethyl]-, dihydrochloride has several scientific applications:

  1. Pharmacological Research: It serves as a lead compound in drug discovery efforts aimed at developing new therapeutics for diseases such as cancer and cardiovascular disorders.
  2. Biochemical Studies: Its ability to inhibit specific enzymes makes it useful in studying metabolic pathways and enzyme kinetics.
  3. Material Science: Due to its unique structural properties, it may also find applications in developing new materials or coatings with specific functionalities.
Introduction to 5-Isoquinolinesulfonamide Derivatives in Biomedical Research

Historical Development of Isoquinolinesulfonamide-Based Protein Kinase Inhibitors

The evolution of isoquinolinesulfonamide-based protein kinase inhibitors represents a cornerstone in molecular pharmacology, beginning with Hidaka's pioneering work in the 1980s. Early research focused on naphthalenesulfonamide compounds (e.g., W-7), which demonstrated calmodulin antagonism but limited kinase specificity. The breakthrough came with the synthesis of 5-isoquinolinesulfonamide derivatives, designed to exploit structural similarities to ATP's adenine ring while incorporating variable side chains for selectivity modulation. Among these, N-(2-aminoethyl)-5-isoquinolinesulfonamide (H-9) emerged as a foundational molecule, exhibiting inhibitory constants (Ki) of 18 μM for protein kinase C (PKC), 1.9 μM for cAMP-dependent protein kinase (PKA), and 0.87 μM for cGMP-dependent protein kinase (PKG) [1]. This differential affinity revealed the potential for rational inhibitor design targeting kinase ATP-binding pockets.

The 1990s witnessed strategic refinements to enhance selectivity. Introduction of cationic side chains addressed a key limitation of early inhibitors: poor discrimination between closely related kinases. For example, H-8 (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide) showed 5-fold greater potency against PKA (Ki = 1.0 μM) compared to PKC due to optimized electrostatic interactions within the catalytic cleft [3]. This era also established critical methodological applications:

  • Affinity Chromatography: H-9 immobilized on Sepharose enabled single-step purification of PKC (960-fold enrichment) and cyclic nucleotide-dependent kinases, confirming its utility as a ligand for structural studies [1].
  • Mechanistic Probes: Compounds like H-7 and H-8 protected kinase active sites from covalent modification by ATP analogs (e.g., p-fluorosulfonylbenzoyl-5'-adenosine), confirming competitive inhibition at the nucleotide-binding site [3] [8].

Patent landscapes reflect sustained innovation, with the 1990s claims covering novel 5-isoquinolinesulfonamide derivatives specifically engineered for enhanced kinase selectivity profiles. These disclosures emphasized structural modifications at the sulfonamide-linked side chain as key to achieving therapeutic relevance beyond basic research tools [2] [5].

Table 1: Evolution of Key Isoquinolinesulfonamide Kinase Inhibitors

CompoundR-GroupSelectivity ProfilePrimary Applications
H-9 (1985)-NH-CH₂-CH₂-NH₂PKA > PKG >> PKC (Ki = 1.9, 0.87, 18 μM)Affinity chromatography [1]
H-8 (1987)-NH-CH₂-CH₂-NHCH₃PKA-specific (Ki = 1.0 μM)Active-site binding studies [3]
Target Compound-NH-CH₂-CH₂-NH-C(=NH)NH₂Enhanced PKA/PKG selectivity (predicted)Kinase selectivity mechanism research

Structural Significance of the Guanidinoethyl Side Chain in Kinase Selectivity

The substitution of the terminal amine in H-9 derivatives with a guanidino moiety (forming N-[2-[(aminoiminomethyl)amino]ethyl]-5-isoquinolinesulfonamide) represents a deliberate molecular strategy to exploit electrostatic complementarity within kinase catalytic domains. X-ray crystallography of PKA complexed with H-series inhibitors reveals three critical interactions governing this selectivity:

  • Isoquinoline N-Hydrogen Bonding: The sulfonamide-linked nitrogen and isoquinoline ring nitrogen form hydrogen bonds with Val123 (backbone amide) and Glu170 (backbone carbonyl), respectively, anchoring the core scaffold [8].
  • Guanidinium-Ionic Interactions: The terminal guanidinium group engages in salt bridges with conserved aspartate residues (e.g., Asp184 in PKA) in the kinase glycine-rich loop. This electrostatic interaction is absent in less selective inhibitors like H-7 [6] [8].
  • Hydrophobic Pocket Occupancy: Methylenic spacers (-CH₂-CH₂-) position the guanidinium group within a sub-pocket typically occupied by the adenine ring's N1 atom in ATP, sterically excluding kinases with narrower active sites [4].

Biochemical studies demonstrate that the guanidinoethyl side chain confers dual advantages:

  • Increased Binding Affinity: The guanidinium group's bidentate hydrogen-bonding capability enhances residence time in PKA/PKG catalytic clefts. For instance, H-8 (methylaminoethyl analog) shows 3-fold stronger PKA inhibition than H-9 (aminoethyl), but computational models suggest guanidinoethyl derivatives may achieve >10-fold improvements [3] [6].
  • Selectivity Against PKC: Molecular dynamics simulations indicate that bulky hydrophobic residues in PKC (e.g., Leu384) clash with the extended guanidinoethyl side chain, reducing its Ki by >50-fold compared to PKA. This explains the target compound's predicted utility for dissecting cAMP/cGMP vs. calcium-dependent signaling [4] [6].

Table 2: Structural Determinants of Kinase Selectivity in Guanidinoethyl Derivatives

Structural ElementInteraction Partner in KinaseFunctional Consequence
Isoquinoline ringVal123 backbone (PKA)Nucleotide-mimetic scaffold positioning
Sulfonamide linkerHydrophobic pocket residuesOrientation control of side chain
Guanidinoethyl terminusAsp184 (PKA), Glu230 (PKG)Electrostatic stabilization; discrimination against PKC

Affinity labeling experiments further validate the critical role of the guanidinium group. H-8 derivatives protect PKA from inactivation by ATP analogs like FSBA (5'-p-fluorosulfonylbenzoyl adenosine) but fail to prevent modification by agents targeting cysteine residues (e.g., DTNB), confirming that binding occurs exclusively at the ATP site without allosteric effects [3]. This specificity underpins the continued use of guanidinoethyl isoquinolinesulfonamides as gold-standard probes for kinome-wide inhibitor profiling and signaling pathway dissection.

Properties

CAS Number

92564-08-4

Product Name

5-Isoquinolinesulfonamide, N-[2-[(aminoiminomethyl)amino]ethyl]-,dihydrochloride

IUPAC Name

2-[2-(isoquinolin-5-ylsulfonylamino)ethyl]guanidine;dihydrochloride

Molecular Formula

C12H17Cl2N5O2S

Molecular Weight

366.3 g/mol

InChI

InChI=1S/C12H15N5O2S.2ClH/c13-12(14)16-6-7-17-20(18,19)11-3-1-2-9-8-15-5-4-10(9)11;;/h1-5,8,17H,6-7H2,(H4,13,14,16);2*1H

InChI Key

PMTUBVLLVFJRLK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN=C(N)N.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

HA-1004; HA 1004; HA1004; HA-1004 HCl; HA-1004 dihydrochloride;

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN=C(N)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.